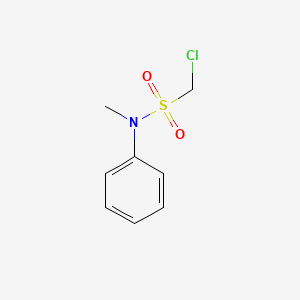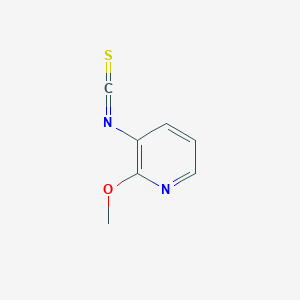
3,4-(Methylenedioxy)thiophenol
Vue d'ensemble
Description
3,4-(Methylenedioxy)thiophenol, also known as MDTP or Venoruton, is a compound that has been widely studied in the scientific community. It has a molecular formula of C7H6O2S and a molecular weight of 154.19 .
Synthesis Analysis
The synthesis of 3,4-(Methylenedioxy)thiophenol involves several methods . One of the methods includes the reaction with sodium bis(2-methoxyethoxy)aluminium dihydride in benzene at 5 - 10 degrees Celsius for 0.75 hours .Molecular Structure Analysis
The molecular structure of 3,4-(Methylenedioxy)thiophenol consists of a thiophenol group with a methylenedioxy functional group attached to the 3rd and 4th carbon atoms .Applications De Recherche Scientifique
Antioxidant and Drug Intermediate Synthesis
3,4-Methylenedioxy phenol, a derivative of 3,4-(Methylenedioxy)thiophenol, has been recognized for its superior antioxidant properties. It also serves as an important intermediate in drug synthesis. A synthesis process developed by Li Yu (2006) involves cyclization, Friedel-Crafts reaction, Bayer-Villiger oxidation reaction, and hydrolysis, achieving an overall yield of 20.2% (Li Yu, 2006).
Detection of Hazardous Thiophenols
Thiophenols, including derivatives like 3,4-(Methylenedioxy)thiophenol, are crucial in manufacturing pesticides, medicines, and polymers. However, they are toxic and harmful to organisms and the environment. Haixian Ren et al. (2020) developed a method for detecting thiophenols, including 4-methyl thiophenol, using a probe that responds within 13 seconds with high sensitivity (Ren et al., 2020).
Applications in Insect Growth Regulation and Anti-Leukemia
3,4-Methylenedioxyphenol, a related compound, has been used to create Mannich bases, which are linked to insect growth regulators and possess anti-leukemic and antimitotic properties. These derivatives have potential applications in the development of new treatments and pest control strategies (L. Jurd, 1985).
Electrochromic Polymer Synthesis
The synthesis of electrochromic polymers using derivatives like 3,4-ethylenedioxythiophene, a compound related to 3,4-(Methylenedioxy)thiophenol, has been explored. These polymers exhibit significant potential in optoelectronic applications due to their color-changing properties when subjected to electrical stimuli (B. Sankaran & J. Reynolds, 1997).
Antioxidant Activity and Therapeutic Potential
The antioxidant activity of sesamol, a variant of 3,4-Methylenedioxyphenol, has been studied for its therapeutic potential. It has been observed to reduce oxidative stress and improve liver function in iron-intoxicated mice, suggesting potential for treating systemic oxidative stress and hepatic dysfunction (D. Hsu et al., 2007).
Synthesis of Biologically Active Compounds
Regioselective cleavage reactions of aromatic methylenedioxy compounds, including those containing 3,4-(Methylenedioxy)thiophenol, have been used to synthesize various biologically active compounds. These include phenothiazine analogues with potential Ca2+ antagonistic activities, demonstrating the compound's role in developing new pharmaceuticals (Y. Imakura et al., 1994).
Dye-Sensitized Solar Cells
Phenothiazine derivatives, incorporating elements like 3,4-ethylenedioxythiophene, have been used in dye-sensitized solar cells. These derivatives significantly affect device performance, with some showing improved solar energy-to-electricity conversion efficiency, highlighting the compound's potential in renewable energy technologies (Se Hun Kim et al., 2011).
Propriétés
IUPAC Name |
1,3-benzodioxole-5-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c10-5-1-2-6-7(3-5)9-4-8-6/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUKSOMAQSVSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374939 | |
| Record name | 3,4-(Methylenedioxy)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5274-08-8 | |
| Record name | 3,4-(Methylenedioxy)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5274-08-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)-](/img/structure/B3053199.png)

![Morpholine, 4-[(4-aminophenyl)thioxomethyl]-](/img/structure/B3053202.png)









